molecular formula C11H12N2O B14369645 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate CAS No. 90266-00-5

1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate

Cat. No.: B14369645
CAS No.: 90266-00-5
M. Wt: 188.23 g/mol
InChI Key: PNUHICIXXBYRSV-UHFFFAOYSA-N
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Description

1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate is an organic compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group attached to a butenolate backbone, with a methylphenyl substituent.

Preparation Methods

The synthesis of 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid or other diazotizing agents under acidic conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate involves the reactivity of the diazonium group. This group can participate in electrophilic substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .

Comparison with Similar Compounds

Similar compounds to 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate include:

Properties

IUPAC Name

1-diazo-4-(2-methylphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)6-7-11(14)8-13-12/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUHICIXXBYRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80848189
Record name 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80848189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90266-00-5
Record name 1-Diazonio-4-(2-methylphenyl)but-1-en-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80848189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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